Acetic acid, [(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester
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Overview
Description
Acetic acid, [(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester is a chemical compound with the molecular formula C17H12O4. It is known for its unique structure, which includes a benzopyran ring system. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester typically involves the reaction of 2-oxo-4-phenyl-2H-1-benzopyran-7-ol with acetic acid and methanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Acetic acid, [(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, [(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester involves its interaction with various molecular targets. The benzopyran ring system can interact with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl ester
- Acetic acid, 3-benzoyl-2-oxo-2H-chromen-7-yl ester
- Phenyl-acetic acid, 4-methyl-2-oxo-2H-chromen-7-yl ester
Uniqueness
Acetic acid, [(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-18(20)11-22-13-7-8-14-15(12-5-3-2-4-6-12)10-17(19)23-16(14)9-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRSJQPPZBIZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350463 |
Source
|
Record name | Acetic acid, [(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89316-44-9 |
Source
|
Record name | Acetic acid, [(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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